Medrogestone - 977-79-7

Medrogestone

Catalog Number: EVT-274612
CAS Number: 977-79-7
Molecular Formula: C23H32O2
Molecular Weight: 340.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Medrogestone (6,17-dimethylpregna-4,6-diene-3,20-dione) is a synthetic, orally active progestational agent []. Classified as a steroidal progestin, it exhibits a spectrum of biological activity similar to that of the naturally occurring hormone, progesterone []. Its primary role in scientific research stems from its interaction with steroid receptors, particularly the progesterone receptor, and its effects on hormonal pathways.

Classification and Source

Medrogestone belongs to the class of compounds known as steroids, specifically within the category of progestogens. It is derived from progesterone, featuring specific structural modifications that enhance its pharmacological properties. The compound was first described in the early 1960s and has been marketed since at least 1966 for clinical use .

Synthesis Analysis

The synthesis of medrogestone can be achieved through several methods, with one notable approach involving the heterogeneously catalyzed isomerization of 17α-methyl-6-methylenepregn-4-ene-3,20-dione. This method allows for large-scale production, typically in quantities ranging from 25 to 60 kg .

Key Steps in Synthesis

  1. Starting Material: The process begins with 17α-methyl-6-methylenepregn-4-ene-3,20-dione.
  2. Catalysis: A supported palladium catalyst is employed under reflux conditions at temperatures between 60°C and 95°C.
  3. Reaction Conditions: The reaction mixture is cooled post-reaction to precipitate medrogestone as a solid.
  4. Purification: The crude product can be further purified through recrystallization from ethanol or other solvents.
  5. Yield: This synthesis method can achieve yields of approximately 80.5% relative to the starting material .
Molecular Structure Analysis

Medrogestone has a molecular formula of C23H32O2C_{23}H_{32}O_{2} and a molecular weight of approximately 340.5 g/mol. The structure features:

  • Steroidal Backbone: Comprising four fused carbon rings typical of steroid structures.
  • Functional Groups: A ketone group at positions C3 and C20, along with double bonds between C4 and C5, and C6 and C7.
  • Methyl Groups: Two methyl groups located at C6 and C17α positions enhance its stability and bioactivity.

Structural Characteristics

The compound's stereochemistry plays a crucial role in its biological activity. The positioning of double bonds and methyl groups contributes to its binding affinity for the progesterone receptor .

Chemical Reactions Analysis

Medrogestone undergoes various chemical reactions that are significant for its functional applications:

  1. Oxidation: Medrogestone can be oxidized to form different derivatives, which may have altered biological activities.
  2. Reduction: Reduction reactions can modify the ketone groups in this compound.
  3. Substitution Reactions: Substitution can occur at various positions on the steroid backbone using reagents like palladium catalysts or phosphorus oxychloride .

These reactions are essential for synthesizing derivatives that may enhance therapeutic efficacy or reduce side effects.

Mechanism of Action

Medrogestone functions primarily through its action on the progesterone receptor:

  1. Binding Affinity: It binds effectively to the progesterone receptor, activating it to exert biological effects similar to natural progesterone.
  2. Biochemical Pathways: Medrogestone inhibits enzymes such as 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase, impacting steroid biosynthesis pathways .
  3. Pharmacokinetics: After oral administration, medrogestone achieves peak plasma concentrations within hours, with an elimination half-life of approximately 35–36 hours .

This mechanism underlies its therapeutic roles in managing conditions influenced by progesterone levels.

Physical and Chemical Properties Analysis

Medrogestone exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol but less soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture .

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

Medrogestone has a range of scientific and clinical applications:

  1. Hormonal Therapy: Used in hormone replacement therapy for women experiencing menstrual irregularities or menopause-related symptoms.
  2. Cancer Treatment: Employed in managing endometrial carcinoma due to its progestational effects that counteract estrogen-driven tumor growth .
  3. Research Tool: Investigated in studies exploring hormonal pathways and their implications in various diseases.

The versatility of medrogestone makes it a valuable compound in both clinical settings and research environments.

Introduction to Medrogestone in Pharmacological Research

Nomenclature and Historical Development of Medrogestone

Medrogestone (IUPAC name: (8R,9S,10R,13S,14S,17S)-17-acetyl-6,10,13,17-tetramethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one) is systematically designated as 6,17α-dimethyl-6-dehydroprogesterone or 6,17α-dimethyl-4,6-pregnadiene-3,20-dione [1] [6]. Marketed under brand names including Colprone and Prothil, it carries research codes AY-62022 and R-13615, reflecting its development history [1] [3].

First synthesized in 1963 by Ayerst Research Laboratories, medrogestone emerged during a period of intensive steroid research aimed at developing orally active progestins [1] [3] [6]. It received initial regulatory approval in 1966 and was introduced clinically in 1969, primarily in European and South American markets [1] [3]. Unlike many contemporary progestins developed for contraceptive applications, medrogestone was initially investigated for gynecological disorders and hormone replacement therapy, reflecting distinct therapeutic goals in its development pathway [1] [7].

Structural Classification Within Synthetic Progestogens

Medrogestone belongs to the chemical class of pregnane derivatives (C-21 steroids), specifically categorized as a progesterone derivative rather than a 17α-hydroxyprogesterone derivative due to its C17α methyl group instead of an acetoxy group [1] [4]. This structural distinction is pharmacologically significant, as it confers different receptor binding and metabolic properties compared to medroxyprogesterone acetate or megestrol acetate [1] [9].

Table 1: Structural Classification of Medrogestone Within Synthetic Progestogens

Classification TierMedrogestone CategoryRepresentative Comparators
Parent compoundProgesterone derivativeProgesterone, Dydrogesterone
Subclass6-Methylated pregnadieneMegestrol acetate
C17 substitution17α-Methyl group
Double bond positionΔ4,6Chlormadinone acetate

The molecular structure features three critical modifications from native progesterone:

  • A methyl group at the C6 position
  • A double bond between C6-C7 (Δ6)
  • A methyl group instead of hydrogen at the C17α position [1] [6] [10]

These modifications confer resistance to hepatic first-pass metabolism while preserving high affinity for the progesterone receptor [1] [2]. The C17α methyl group is particularly notable, as it distinguishes medrogestone from most other synthetic progestins which typically feature oxygen-containing functional groups (hydroxy or acetoxy) at this position [1] [4] [8]. This structural feature contributes to its unique pharmacokinetic profile, including near-complete oral bioavailability [1] [3].

Role in the Evolution of Hormone Receptor-Targeted Therapeutics

Medrogestone emerged during a transformative period in endocrine pharmacology when researchers were systematically exploring structure-activity relationships (SAR) of steroid hormones. Its development reflected the strategy of modifying the progesterone nucleus to enhance oral bioavailability while retaining receptor specificity [2] [7]. Unlike 19-nortestosterone derivatives (e.g., norethindrone) that dominated contraceptive development, progesterone derivatives like medrogestone offered a different pharmacological profile with potentially fewer androgenic effects [4] [8].

Pharmacologically, medrogestone is characterized as a "pure" progestogen with selective progesterone receptor (PR) agonism [1] [6]. Binding studies indicate negligible affinity for estrogen receptors (ER), glucocorticoid receptors (GR), or mineralocorticoid receptors (MR), though weak anti-androgenic activity has been observed at supraphysiological concentrations [1] [6] [10]. This receptor selectivity profile represented an important step toward developing tissue-selective progestins:

Table 2: Receptor Binding Profile of Medrogestone Compared to Reference Progestogens

Steroid ReceptorMedrogestoneProgesteroneMedroxyprogesterone AcetateNorethisterone
Progesterone receptor+++ (Agonist)+++ (Agonist)+++ (Agonist)++ (Agonist)
Androgen receptor- (Weak antagonist)--+ (Agonist)
Estrogen receptor----
Glucocorticoid receptor-++-
Mineralocorticoid receptor- (Weak antagonist)+ (Antagonist)--

Key: +++ = strong activity; ++ = moderate activity; + = weak activity; - = negligible activity

Medrogestone's ability to bind nuclear progesterone receptors triggers genomic effects similar to natural progesterone, including secretory transformation of estrogen-primed endometrium and inhibition of pituitary gonadotropin secretion [1] [3] [10]. At the molecular level, PR activation by medrogestone involves receptor dimerization, DNA binding to hormone response elements (HREs), and recruitment of co-regulators to modulate gene transcription [5] [10]. Unlike some synthetic progestins, medrogestone does not significantly activate membrane-associated progesterone receptors or non-genomic signaling pathways, contributing to its "progesterone-like" profile [6] [8].

Properties

CAS Number

977-79-7

Product Name

Medrogestone

IUPAC Name

17-acetyl-6,10,13,17-tetramethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C23H32O2

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C23H32O2/c1-14-12-17-18(21(3)9-6-16(25)13-20(14)21)7-11-23(5)19(17)8-10-22(23,4)15(2)24/h12-13,17-19H,6-11H2,1-5H3

InChI Key

HCFSGRMEEXUOSS-UHFFFAOYSA-N

SMILES

CC1=CC2C(CCC3(C2CCC3(C)C(=O)C)C)C4(C1=CC(=O)CC4)C

Solubility

0.00000534 mol/L

Synonyms

Medrogestone; Medrogesterone; AY-62022; R-13615; Prothil; Colpro;

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C)C(=O)C)C)C4(C1=CC(=O)CC4)C

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@]3(C)C(=O)C)C)[C@@]4(C1=CC(=O)CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.